2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid is an organic compound with a unique structure that includes both an indane and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indane ring is replaced by a fluoroacetate ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can disrupt metabolic pathways and cellular processes, making the compound useful for studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane structure.
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another compound with an indane ring, used in forensic toxicology.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific enzyme inhibition or metabolic pathway disruption.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2,(H,13,14) |
InChI Key |
WDSCIRMZNGAWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(=O)O)F |
Origin of Product |
United States |
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